3,5-Dibromoaniline
Overview
Description
3,5-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Biochemical Analysis
Molecular Mechanism
The current literature does not provide specific details on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The current literature does not provide specific details on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
The current literature does not provide specific details on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
The current literature does not provide specific details on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromoaniline can be synthesized through a multi-step reaction process. One common method involves the nitration of benzene to form nitrobenzene, followed by bromination to introduce bromine atoms at the desired positions. The nitro group is then reduced to an amine group, resulting in this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of bromine and aniline as starting materials. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3rd and 5th positions. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3,5-Dibromoaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromoaniline involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effects against fungi are attributed to its ability to interfere with fungal cell wall synthesis and function. The compound may also act as a fluorescence probe in DNA hybridization studies, where it binds to specific DNA sequences and emits fluorescence upon excitation .
Comparison with Similar Compounds
- 2,5-Dibromoaniline
- 2,4-Dibromoaniline
- 3,4-Dibromoaniline
Comparison: 3,5-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. Compared to 2,5-Dibromoaniline and 2,4-Dibromoaniline, this compound exhibits different chemical properties and reactivity patterns, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
3,5-dibromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNUUWJGSOHMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278120 | |
Record name | 3,5-Dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-40-4 | |
Record name | 626-40-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,5-dibromoaniline used in the synthesis of photochromic azobenzene derivatives?
A: this compound serves as a key building block in synthesizing novel D-π-A azobenzene derivatives with photochromic properties []. These derivatives are created through a multi-step process. First, this compound is reacted with various phenol derivatives via azo coupling. This reaction forms the azobenzene core, which is responsible for the photochromic behavior. The resulting D-π-A azobenzene derivatives have demonstrated sensitive photochromic responses, with isomerization speed constants ranging from 10⁻² to 10⁻³ s⁻¹ []. The isomerization speed is primarily influenced by the steric hindrance within the molecule. This highlights the potential of using this compound in developing new photochromic materials.
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